Taibaihenryiins A

Description

Contextualization within Natural Product Chemistry and Diterpenoid Research

Natural product chemistry is a vibrant field dedicated to the discovery, isolation, characterization, and biological evaluation of chemical compounds derived from living organisms, such as plants, fungi, and marine life mdpi.comnih.govacs.orgnih.gov. These compounds, often referred to as secondary metabolites, are crucial for understanding biological processes and serve as a rich source for novel therapeutic agents and lead compounds in drug discovery mdpi.comnih.govnih.govnih.gov. Diterpenoids, a significant class of natural products, are characterized by their structure derived from four isoprene (B109036) units, resulting in a C20 skeleton mdpi.comrsc.orgnih.gov. They are widely distributed in plants, fungi, and marine organisms, exhibiting a vast array of chemical structures and diverse biological activities, including anti-inflammatory, antiviral, antitumor, and antibacterial effects mdpi.comrsc.orgrsc.orgmdpi.com. The genus Isodon, belonging to the Labiatae family, is particularly recognized for its abundance of diterpenoids, especially those with an ent-kaurane skeleton, which have been extensively studied for their phytochemical and pharmacological properties acs.orgnih.govrsc.orgmdpi.comresearchgate.netkib.ac.cn. Taibaihenryiins A is a compound situated within this broad and active area of research, contributing to the ongoing exploration of Isodon species as sources of bioactive diterpenoids.

Historical Perspective of this compound Discovery and Initial Characterization

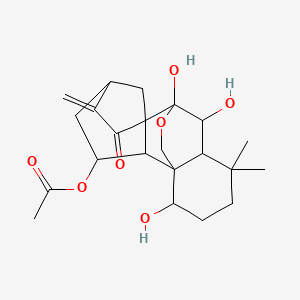

The academic investigation into this compound is rooted in the comprehensive phytochemical studies of the Isodon genus. Specifically, this compound and its congener, Taibaihenryiins B, were identified from two species of Isodon: Isodon japonica and Isodon henryi, both collected from the Taibai Mountain region researchgate.net. While the precise year of initial discovery and the specific research group responsible are not detailed in the provided literature, the compound is referenced in a 2006 review article that compiles research on diterpenoids from Isodon species researchgate.net. This suggests that its isolation and characterization likely occurred in the preceding years, aligning with the period of intensified phytochemical exploration of the Isodon genus, which has been a focus for over two decades nih.govresearchgate.net. The initial characterization of this compound would have involved standard natural product chemistry techniques, including extraction, chromatographic separation (such as HPLC), and spectroscopic analyses, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to elucidate its molecular structure and confirm its identity mdpi.com. The molecular formula of this compound has been determined as C22H30O7, with a molecular weight of 406.5 biocrick.com.

Significance of this compound in Contemporary Chemical and Biological Sciences

This compound holds significance as a representative ent-kaurane diterpenoid isolated from the Isodon genus, a group of plants widely utilized in traditional medicine nih.govresearchgate.net. The study of such compounds contributes to the broader understanding of the chemical diversity within plant secondary metabolites and their potential roles in biological systems. While specific biological activities for this compound itself are not extensively detailed in the provided snippets, diterpenoids from Isodon species, in general, have garnered considerable attention for their diverse pharmacological properties. These include potential anti-cancer, anti-inflammatory, antimicrobial, and antioxidant activities mdpi.comrsc.orgrsc.orgmdpi.com. The isolation of this compound enriches the growing library of known Isodon diterpenoids, providing further insight into the biosynthetic pathways and structural variations within this class of natural products. Its existence underscores the continued importance of ethnobotanical leads and natural product discovery in identifying novel chemical scaffolds with potential applications in medicine and biotechnology mdpi.comnih.govnih.govnih.gov. Contemporary chemical biology research often leverages such compounds to probe biological pathways and develop new therapeutic strategies nih.govnih.govmdpi.com.

Properties

IUPAC Name |

(9,10,15-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O7/c1-10-12-7-13(29-11(2)23)15-20-9-28-22(27,21(15,8-12)17(10)25)18(26)16(20)19(3,4)6-5-14(20)24/h12-16,18,24,26-27H,1,5-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYNZCZZOPKSEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CC3(C1C45COC3(C(C4C(CCC5O)(C)C)O)O)C(=O)C2=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Structural Elucidation Methodologies of Taibaihenryiins a

Botanical Source and Collection Strategies for Taibaihenryiins A Precursors

This compound has been identified as a constituent of Rabdosia rubescens (Hamst.) C. Y. Wu et Hsuan. biocrick.combiocrick.com. This plant species serves as the primary source material for the extraction of this compound. Collection strategies for such botanical precursors typically involve identifying the correct plant species, ensuring proper identification through botanical expertise, and harvesting at stages that optimize the yield of the target compounds. Factors such as geographic location, climate, and season can influence the concentration of secondary metabolites within a plant, and thus, collection protocols are often tailored to maximize the presence of this compound. The plant material, often the aerial parts or herbs, is carefully collected, dried, and stored to preserve its chemical integrity before processing.

Advanced Extraction and Chromatographic Purification Techniques

Following collection, the plant material undergoes extraction to liberate the desired compounds. This typically involves maceration or percolation of the dried plant material with organic solvents, such as methanol, ethanol, or ethyl acetate, which are capable of dissolving a broad range of natural products. The choice of solvent and extraction method can significantly impact the efficiency of compound recovery.

The crude extract obtained is a complex mixture containing numerous phytochemicals. Advanced chromatographic techniques are essential for isolating this compound from this mixture. These techniques exploit differences in the physical and chemical properties of the compounds, such as polarity, size, and affinity for stationary phases. Common methods employed include:

Column Chromatography: This is a foundational technique where the crude extract is applied to a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). Elution with a gradient of solvents of increasing polarity separates compounds based on their differential adsorption to the stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, offers higher resolution and is often used as a final purification step to obtain highly pure this compound. Preparative HPLC systems are employed to handle larger quantities of material.

Thin-Layer Chromatography (TLC): TLC is frequently used as a monitoring tool during column chromatography to assess the purity of fractions and guide the separation process.

The combination of these techniques allows for the sequential separation and purification of this compound from other co-occurring compounds in the Rabdosia rubescens extract.

Spectroscopic Characterization Approaches for Absolute Configuration Determination

Once this compound has been isolated in a pure form, a suite of spectroscopic methods is employed to determine its precise chemical structure, including its connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of natural product structure elucidation. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of a molecule.

1D NMR (¹H and ¹³C NMR): ¹H NMR spectra reveal the number, type, and chemical environment of hydrogen atoms, providing insights into functional groups and neighboring atoms through chemical shifts and coupling constants. ¹³C NMR spectra provide information about the carbon skeleton, including the number of unique carbon atoms and their hybridization states.

2D NMR Techniques: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are critical for establishing connectivity between atoms. COSY spectra reveal ¹H-¹H couplings, HSQC correlates directly bonded ¹H and ¹³C nuclei, and HMBC identifies longer-range ¹H-¹³C correlations (typically two or three bonds), which are invaluable for piecing together the molecular framework and confirming the proposed structure. biocrick.comwordpress.comfigshare.comresearchgate.netwisc.edu

Mass Spectrometry (MS) is indispensable for determining the molecular weight and, consequently, the molecular formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. Fragmentation patterns observed in MS/MS experiments can also provide structural clues by revealing characteristic substructures within the molecule. arxiv.orglibretexts.orgnih.govresearchgate.net

If this compound can be crystallized, X-ray crystallography provides the most definitive method for determining its three-dimensional structure, including the precise positions of all atoms and their spatial arrangement. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is mathematically analyzed to generate an electron density map, from which the atomic coordinates can be derived. X-ray crystallography is particularly powerful for confirming relative and absolute stereochemistry, provided a suitable crystal can be obtained. purdue.eduwustl.eduwikipedia.orgnih.govnih.gov While not explicitly stated in the provided snippets that X-ray crystallography was performed on this compound, it is a standard technique for absolute configuration determination for related compounds. researchgate.net

Many natural products, including this compound, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Determining the absolute configuration (e.g., R or S at chiral centers) is crucial for understanding their biological activity. Chiroptical methods are employed for this purpose:

Optical Rotation (OR): Measures the rotation of plane-polarized light by a chiral compound.

Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light by a chiral molecule. CD spectra can provide information about the stereochemistry and conformation of the molecule, especially when analyzed in conjunction with theoretical calculations or by comparison to known compounds. rsc.orgnih.govrsc.orgresearchgate.net

Vibrational Circular Dichroism (VCD): Similar to CD, but in the infrared region, providing information on molecular vibrations and stereochemistry. stackexchange.com

Exciton Chirality Method: This method, often used in conjunction with UV-Vis absorption, can determine the absolute configuration of molecules containing chromophores that can interact (exciton coupling). wordpress.com

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign R/S configurations to chiral centers based on the atomic number of substituents. chemistrytalk.orgchemistrysteps.comyoutube.com Combining these spectroscopic data allows for the comprehensive elucidation of this compound's structure and stereochemistry.

Biosynthetic Pathways of Taibaihenryiins a

Proposed Mechanistic Pathways for ent-Kaurene (B36324) Diterpenoid Biosynthesis

The journey to ent-kaurene diterpenoids begins with the universal isoprenoid precursors: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These C5 units are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP), a C20 precursor that serves as the direct substrate for diterpene biosynthesis mdpi.comnih.govnih.govjmb.or.kr.

The core ent-kaurene skeleton is typically assembled through a two-step enzymatic process:

Formation of ent-Copalyl Diphosphate (ent-CPP): GGPP is first cyclized by a Class II diterpene synthase (diTPS), commonly known as ent-copalyl diphosphate synthase (ent-CPS). This enzyme initiates the cyclization cascade, often via protonation of the GGPP double bond, leading to the formation of the bicyclic intermediate ent-copalyl diphosphate (ent-CPP) nih.govnih.govfrontiersin.orgportlandpress.commdpi.combiorxiv.org.

Formation of ent-Kaurene: The bicyclic ent-CPP then undergoes a further cyclization catalyzed by a Class I diTPS, known as ent-kaurene synthase (KS). This step involves the ionization of the diphosphate group, generating a carbocation intermediate that undergoes a cascade of cyclizations and rearrangements to form the tetracyclic ent-kaurene skeleton nih.govnih.govfrontiersin.orgportlandpress.commdpi.combiorxiv.org.

The precise mechanistic details of these cyclizations, including the nature and fate of carbocation intermediates and potential hydride shifts or alkyl shifts, have been investigated using quantum chemical calculations and experimental studies nih.govnih.govfrontiersin.org. Modifications to the ent-kaurene skeleton, such as oxidation, hydroxylation, or further cyclizations, lead to the vast array of diterpenoid structures, including Taibaihenryiins A.

Identification and Characterization of Key Biosynthetic Enzymes

The enzymes responsible for diterpenoid biosynthesis are primarily diterpene synthases (diTPS), which are classified based on their catalytic mechanisms and conserved sequence motifs.

Diterpene Synthases (diTPS):

Class II diTPS (ent-CPS): These enzymes initiate diterpene cyclization by abstracting a proton from GGPP, forming a carbocation that leads to ent-CPP. They typically contain a conserved DDXXD motif. biorxiv.orgnih.gov

Class I diTPS (ent-KS): These enzymes catalyze the subsequent cyclization of ent-CPP to ent-kaurene, often involving ionization and carbocation cascades. They are characterized by a conserved DXDD motif. nih.govportlandpress.combiorxiv.orgnih.gov

Bifunctional diTPS: In some organisms, a single enzyme can catalyze both the Class II and Class I cyclization steps, producing ent-kaurene directly from GGPP. portlandpress.com

Cytochrome P450 Monooxygenases (CYPs): Following the formation of the diterpene skeleton, CYPs are frequently involved in post-cyclization modifications. These enzymes introduce oxygen atoms through hydroxylation, epoxidation, or other oxidative reactions, which are critical for generating the structural diversity seen in diterpenoids like this compound. biorxiv.orgnih.gov

Other Modifying Enzymes: Glycosyltransferases, acyltransferases, and other enzymes may also participate in further functionalization of the diterpenoid skeleton, attaching sugars, fatty acids, or other moieties. jmb.or.kr

Table 1: Key Enzymes in ent-Kaurene Diterpenoid Biosynthesis

| Enzyme Class/Type | Specific Enzyme Example | Reaction Catalyzed | Key Motifs (if applicable) | Primary Role in ent-Kaurene Pathway |

| Class II Diterpene Synthase | ent-Copalyl Diphosphate Synthase (ent-CPS) | Cyclization of GGPP to ent-copalyl diphosphate (ent-CPP) | DDXXD | Initiation of diterpene skeleton formation |

| Class I Diterpene Synthase | ent-Kaurene Synthase (KS) | Cyclization of ent-CPP to ent-kaurene | DXDD | Formation of the tetracyclic ent-kaurene skeleton |

| Cytochrome P450 Monooxygenase | Various | Oxidation, hydroxylation, epoxidation of diterpene skeletons | N/A | Post-cyclization structural modifications, leading to specific compounds |

| Glycosyltransferase (UGT) | Various | Attachment of sugar moieties to diterpenoids | N/A | Further functionalization and diversification |

Investigation of Genetic and Molecular Regulatory Elements in this compound Production

The production of this compound is ultimately controlled by the expression of specific genes that encode the biosynthetic enzymes. Gene regulation is a fundamental process that dictates which proteins are synthesized, when, and in what quantities medlineplus.govbritannica.com.

Gene Expression: Genes encoding diTPS, CYPs, and other modifying enzymes are transcribed into messenger RNA (mRNA), which is then translated into proteins in the cytoplasm medlineplus.gov. The regulation of these steps is crucial for controlling the flux through the biosynthetic pathway.

Regulatory Networks: Gene expression is often orchestrated by complex genetic regulatory networks. Transcription factors, activators, and repressors bind to specific DNA sequences (promoters, operators) to either promote or inhibit gene transcription britannica.comspatial-computing.orgwikipedia.org. These regulatory elements respond to developmental cues, environmental signals, and internal cellular states.

Promoter Regions and Enhancers: Upstream regulatory sequences of genes encoding biosynthetic enzymes can contain elements that respond to specific signaling molecules or transcription factors, thereby controlling the rate of enzyme production. spatial-computing.orgwikipedia.org

Post-transcriptional and Post-translational Regulation: Regulation can also occur after transcription (e.g., mRNA stability, translation efficiency) and after protein synthesis (e.g., protein folding, modification, degradation), further fine-tuning the levels of active enzymes. wikipedia.org

Understanding the specific genes and regulatory elements governing the biosynthesis of this compound would involve identifying the genes encoding the relevant diTPS, CYPs, and other enzymes and studying their transcriptional control mechanisms within the producing organism.

Precursor Incorporation Studies and Isotopic Labeling Experiments

Stable isotope labeling experiments are indispensable tools for elucidating metabolic pathways, including the biosynthesis of complex natural products like diterpenoids biorxiv.orgnih.govchempep.com. By feeding organisms with precursors labeled with stable isotopes (e.g., ¹³C, ²H, ¹⁵N), researchers can trace the metabolic fate of these precursors and confirm the proposed biosynthetic routes.

Methodology: In a typical experiment, a ¹³C-labeled precursor, such as ¹³C-labeled glucose or acetate, is supplied to the producing organism (e.g., plant cell culture, engineered microbe). biorxiv.orgnih.govchempep.comsigmaaldrich.com The organism metabolizes these labeled precursors, incorporating the ¹³C atoms into newly synthesized molecules, including this compound.

Analysis: The resulting this compound is then analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. chempep.comsigmaaldrich.com The mass shifts or spectral patterns reveal the extent and pattern of ¹³C incorporation, directly confirming which atoms in the this compound molecule originated from the labeled precursor. biorxiv.orgnih.gov

Pathway Validation: These studies provide direct evidence for the proposed precursor-product relationships and help identify intermediate compounds and the enzymes involved in their conversion. For instance, feeding with ¹³C-labeled GGPP or its precursors would confirm the initial steps of the diterpenoid pathway. biorxiv.orgnih.gov

Table 2: Common Stable Isotopes and Precursors in Biosynthetic Studies

| Stable Isotope | Common Precursors Used for Labeling | Typical Applications in Diterpenoid Studies |

| ¹³C | Glucose, Acetate, Mevalonate | Tracing carbon flow from primary metabolism into diterpenoid skeletons |

| ¹⁵N | Ammonium chloride, Amino acids | Tracing nitrogen incorporation (if relevant to modifications) |

| ²H (Deuterium) | Water, Labeled amino acids | Tracing hydrogen atoms, often used for structural elucidation and flux studies |

Comparative Biosynthetic Analysis with Related Diterpenoids

This compound belongs to the broad family of ent-kaurene diterpenoids, which includes well-known compounds like gibberellins (B7789140) (plant hormones), cafestol (B1668206), and kahweol (B1673272). Comparing the biosynthesis of this compound with these related compounds can provide valuable insights into enzyme evolution and substrate specificity.

Diversification of the ent-Kaurene Skeleton: The basic ent-kaurene skeleton serves as a platform for extensive structural diversification. Variations in the cyclization cascade, regioselectivity of subsequent oxidations, and the types of functional groups added lead to the vast array of ent-kaurene diterpenoids. nih.govfrontiersin.orgmdpi.combiorxiv.orgresearchgate.net For example, while ent-kaurene is a precursor to gibberellins, other ent-kaurene derivatives like cafestol and kahweol feature fused furan (B31954) rings, indicating distinct post-cyclization modification pathways. mdpi.com

Enzyme Specificity: Diterpene synthases and modifying enzymes (like CYPs) exhibit varying degrees of substrate specificity and regioselectivity. Studying these enzymes in the context of different ent-kaurene diterpenoids helps elucidate how subtle differences in enzyme structure can lead to distinct product profiles. nih.govbiorxiv.org

Evolutionary Insights: The presence of similar diterpenoid skeletons in different plant families or even across kingdoms suggests evolutionary conservation and diversification of the underlying biosynthetic machinery. Comparative genomics and biochemical characterization of diTPS and CYPs from various species can reveal evolutionary relationships and functional innovations. nih.govmdpi.combiorxiv.orgnih.gov

By analyzing the specific structural features of this compound, researchers can infer the types of enzymatic modifications that occurred after the formation of the ent-kaurene core, allowing for a comparative understanding of its biosynthetic pathway relative to other ent-kaurene diterpenoids.

Compound List:

this compound

Isopentenyl diphosphate (IPP)

Dimethylallyl diphosphate (DMAPP)

Geranylgeranyl pyrophosphate (GGPP)

ent-Copalyl diphosphate (ent-CPP)

ent-Kaurene

Cafestol

Kahweol

Atractiligenin

Kaurenoic acid

Oridonin

Annomosin A

ent-Sandracopimaradiene

ent-Beyerene

ent-Trachylobane

Gibberellins

Forskolin

Steviol

Rebaudioside D

Rebaudioside M

Casbene

Lathyrane

Tigliane

Daphnane

Grayanane

Principinol C

Structure Activity Relationship Sar Studies of Taibaihenryiins a and Analogues

Elucidation of Pharmacophoric Elements within the Taibaihenryiins A Skeleton

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. drugdesign.org The process of elucidating a pharmacophore is a critical step in drug discovery, as it provides a model for the design of new, more potent analogues. drugdesign.orgnih.gov For Taibaihenryiin A, specific studies to identify these key structural features have not been reported. The identification of its pharmacophoric elements would involve synthesizing and testing a series of related compounds to determine which parts of the molecule are crucial for its interaction with a biological target.

Systematic Structural Modification and Biological Activity Evaluation

Hydroxyl Group Derivatization and its Impact on Activity

Many natural products contain hydroxyl (-OH) groups, which are often key points for metabolic transformation and can be crucial for binding to biological targets. nih.govnih.gov Derivatization of these groups, for instance, through esterification or etherification, is a common strategy in medicinal chemistry to probe their importance. researchgate.net Such modifications can alter a compound's solubility, stability, and ability to form hydrogen bonds. nih.govtmu.edu.twrsc.org However, no studies have been published that specifically describe the derivatization of hydroxyl groups on the Taibaihenryiin A scaffold and the resulting impact on its biological activity.

Ring System Modifications and Conformational Influences

The ring system of a molecule provides its fundamental shape and rigidity, which are critical for its interaction with a specific biological target. Modifications to the ring system can significantly alter the compound's conformation and, consequently, its activity. nih.gov Research into modifying the core ring structure of Taibaihenryiin A has not yet been documented in the available scientific literature.

Side Chain Variations and Functional Group Contributions

Side chains attached to a core scaffold play a significant role in modulating a molecule's biological activity. nih.govmdpi.comdoaj.orgnih.gov Altering the length, branching, or functional groups of these side chains can fine-tune the compound's properties. mdpi.comdoaj.orgnih.gov To date, there is no available research on the systematic variation of side chains in Taibaihenryiin A and the corresponding effects on its biological function.

Computational Approaches for Quantitative Structure-Activity Relationships (QSAR)

QSAR studies employ statistical methods to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.govwikipedia.org These models can then be used to predict the activity of new, unsynthesized compounds. youtube.comfrontiersin.org

Ligand-Based QSAR Modeling for Activity Prediction

In the absence of a known 3D structure of the biological target, ligand-based QSAR models can be developed. These models are built using a set of molecules with known activities and can predict the activity of new compounds based on their structural similarities to the training set. researchgate.net The development of QSAR models for Taibaihenryiin A is contingent on the availability of a dataset of analogues with measured biological activities, which is currently not available in the public domain.

Pharmacological Mechanisms of Action of Taibaihenryiins a in Preclinical Models

Role in Oxidative Stress Regulation and Antioxidant Pathways

The available information focuses on the compound's identification, chemical properties, source, and general cytotoxic potential, rather than detailed mechanistic investigations into its biological actions at the cellular or molecular level.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for the specified sections and subsections, as the necessary research findings for Taibaihenryiins A are not available in the retrieved literature.

Synthetic Strategies for Taibaihenryiins a and Its Designed Analogues

Total Synthesis Approaches to the ent-Kaurene (B36324) Framework

The core structure of Taibaihenryiins A is rooted in the ent-kaurene skeleton, a tetracyclic diterpene characterized by a fused six-six-six-five ring system. The total synthesis of such frameworks has been a long-standing challenge and a driving force in the development of new synthetic methodologies. Recent decades have seen significant progress in constructing this complex architecture, often employing a combination of strategic bond disconnections and carefully orchestrated transformations rsc.org, researchgate.net. The synthesis of related ent-kaurane diterpenoids, such as cafestol (B1668206) and various grayanane diterpenes, has provided valuable blueprints and insights applicable to this compound ohiolink.edu.

The construction of the ent-kaurene skeleton involves the precise establishment of multiple stereocenters and regiochemical control over various functionalization steps. Key transformations crucial for building such complex molecules include:

Stereoselective Cyclizations: Methods like asymmetric Diels-Alder reactions, Michael additions, and cascade cyclizations are paramount for setting the relative and absolute stereochemistry of the fused ring systems sioc-journal.cn, unizg.hr. For instance, the construction of the AB ring system of ent-kaurenes often relies on stereoselective cyclization events sioc-journal.cn.

Regioselective Functionalization: Introducing oxygen functionalities or modifying existing ones at specific positions requires highly regioselective reactions. For example, regioselective transformations of alkynes or other unsaturated systems are critical for building complex carbon skeletons rsc.org, nih.gov.

Stereochemical Inversion and Retention: Strategies that allow for the controlled inversion or retention of stereochemistry at specific centers are vital for fine-tuning the molecular architecture to match the target natural product or to create desired analogues ntnu.no, youtube.com.

Synthetic strategies for complex molecules can broadly be categorized as linear or convergent.

Table 1: Comparison of Linear vs. Convergent Synthesis

| Feature | Linear Synthesis | Convergent Synthesis |

| Approach | Sequential addition of building blocks | Independent synthesis of fragments, followed by coupling |

| Efficiency | Can decrease significantly with more steps | Generally higher overall yield, fewer overall steps |

| Yield | Product of yields of each step; can be low for long sequences | Higher potential for overall yield due to fragment coupling |

| Flexibility | Less flexible; errors propagate through sequence | More flexible; fragments can be optimized independently |

| Complexity | Simpler to design for less complex molecules | Preferred for complex molecules with multiple subunits |

| Application | Simpler targets, systematic functionalization | Complex natural products, pharmaceuticals, large molecules |

Semisynthetic Derivatization from Natural Precursors

Semisynthesis offers a pragmatic route to complex natural products and their analogues by utilizing readily available natural compounds as starting materials. This approach involves the chemical modification of a natural product scaffold, often to enhance its biological activity, improve pharmacokinetic properties, or reduce toxicity researchgate.net. Given that this compound are isolated from Isodon species, it is plausible that related, more abundant ent-kaurane diterpenoids from these plants could serve as precursors for semisynthetic modifications. This strategy can circumvent the challenges associated with the total synthesis of the entire carbon skeleton, focusing instead on the selective functionalization of a pre-existing complex structure biorxiv.org, biorxiv.org.

Chemoenzymatic Synthesis and Biocatalytic Transformations

The integration of enzymes or whole cells into synthetic pathways, known as chemoenzymatic or biocatalytic synthesis, offers significant advantages, particularly in achieving high chemo-, regio-, and stereoselectivity under mild reaction conditions mt.com, acsgcipr.org. Enzymes can often perform transformations that are difficult to achieve with traditional chemical reagents, such as selective oxidations, reductions, or C-C bond formations, while minimizing waste and energy consumption, aligning with green chemistry principles acsgcipr.org. For complex diterpenoids like this compound, biocatalysis could be employed for specific challenging steps, such as stereoselective functionalizations or the formation of specific ring systems. Notably, the synthesis of dimeric diterpenoids of this type has been suggested to be catalyzed by Diels-Alderase enzymes found in Isodon species, hinting at the potential role of biocatalysis in their natural formation and synthetic mimicry researchgate.net.

Development of Novel Synthetic Methodologies Inspired by this compound

The structural complexity and unique features of natural products like this compound often serve as a powerful impetus for the development of novel synthetic methodologies and reagents. Challenges encountered during the synthesis of such molecules, such as achieving specific stereochemical outcomes or performing difficult functional group interconversions, can lead to breakthroughs in synthetic chemistry nih.gov. For example, the need for efficient construction of the ent-kaurene framework has driven the development of new cascade reactions and stereoselective cyclization strategies sioc-journal.cn, unizg.hr. While specific methodologies directly inspired by this compound might not be widely documented, the general pursuit of synthesizing complex natural products continuously pushes the boundaries of chemical synthesis, leading to new tools and techniques that can be broadly applied figshare.com.

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly integrated into the design of chemical syntheses consensus.app, sigmaaldrich.com, researchgate.net. For complex molecules like this compound, applying these principles can lead to more efficient, environmentally benign, and cost-effective routes.

Waste Prevention and Atom Economy: Strategies that maximize the incorporation of starting materials into the final product and minimize by-products, such as convergent synthesis and catalytic methods, are favored consensus.app, uniurb.it.

Less Hazardous Chemical Syntheses and Safer Solvents: Employing milder reagents and environmentally friendly solvents (e.g., water or bio-based solvents) is a key tenet consensus.app, sigmaaldrich.com. Biocatalysis often utilizes aqueous media, aligning well with this principle acsgcipr.org.

Energy Efficiency: Conducting reactions at ambient temperatures and pressures where possible reduces energy consumption consensus.app, sigmaaldrich.com.

Catalysis: Utilizing catalytic methods (both chemical and enzymatic) over stoichiometric reagents is preferred due to their efficiency and reduced waste generation consensus.app, mt.com.

The adoption of convergent synthesis, the exploration of biocatalytic steps, and the strategic reduction of derivatization steps (e.g., protection/deprotection) are all approaches that inherently support the goals of sustainable and green chemistry in the synthesis of this compound and related compounds nih.gov.

Analytical Methodologies for Detection and Quantification of Taibaihenryiins a

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating complex mixtures into individual components, enabling their subsequent detection and quantification. These methods rely on the differential partitioning of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds, making it highly suitable for analyzing natural products like Taibaihenryiins A researchgate.net. HPLC operates by pumping a liquid mobile phase through a column packed with a solid stationary phase under high pressure. Compounds are separated based on their differential interactions with the stationary phase, influenced by properties such as polarity, size, and charge researchgate.nettechnologynetworks.com.

For this compound, HPLC is crucial for assessing its purity. A Certificate of Analysis indicates that HPLC analysis shows >98% purity for this compound pro-analytics.net. This purity assessment involves separating this compound from any potential impurities or degradation products, which are then detected and quantified.

Quantification using HPLC typically involves generating a calibration curve by analyzing standard solutions of known concentrations. The peak area or height of this compound in the sample is then compared to this calibration curve to determine its concentration technologynetworks.comoceanoptics.comupi.edu. Common quantification methods include the external standard method and the internal standard method, which help to account for variations in injection volume or sample preparation oceanoptics.com. The choice of stationary phase (e.g., C18), mobile phase composition (e.g., mixtures of water, acetonitrile, or methanol, often with buffers), flow rate, and detector wavelength (e.g., UV-Vis detector) are critical parameters optimized for the specific analysis mdpi.comasianjpr.com.

Gas Chromatography (GC) for Volatile Metabolites

Gas Chromatography (GC) is primarily employed for the separation and analysis of volatile or semi-volatile compounds that can be vaporized without decomposition creative-proteomics.comnih.govresearchgate.netchemspider.com. The mobile phase in GC is an inert gas (e.g., helium or nitrogen), and separation occurs based on the differential partitioning of analytes between the mobile phase and a stationary phase within a heated column.

Given that this compound has a molecular formula (C22H30O7) and molecular weight (406.5) indicative of a relatively complex, non-volatile organic molecule, direct analysis by GC is generally not feasible without chemical derivatization to increase its volatility nih.govwaters.com. Therefore, GC is not typically the method of choice for the direct analysis of this compound itself. Instead, GC, often coupled with Mass Spectrometry (GC-MS), is more commonly used for the analysis of volatile metabolites or degradation products that might be associated with biological samples or complex natural product extracts, rather than the parent compound itself chemspider.comfrontiersin.orglibretexts.orgunipi.it.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) represents a highly advanced and sensitive analytical approach for the identification and quantification of complex mixtures, including natural products and metabolites biocompare.comchemfaces.cn. UHPLC utilizes columns packed with very small particles (<2 µm) and operates at higher pressures than conventional HPLC, leading to faster separations, improved resolution, and enhanced sensitivity creative-proteomics.comchemfaces.cn.

Coupling UHPLC with MS allows for the detection and identification of separated compounds based on their mass-to-charge ratio (m/z). Tandem Mass Spectrometry (MS/MS) further enhances specificity and sensitivity by fragmenting selected ions, providing structural information and enabling highly selective detection through techniques like Multiple Reaction Monitoring (MRM) researchgate.netchromatographyonline.com. This combination is particularly valuable for complex samples where analytes may be present at low concentrations or in the presence of interfering substances biocompare.comchromatographyonline.com.

While specific published studies detailing the UHPLC-MS analysis of this compound were not found in the initial search, the technique's capabilities make it exceptionally well-suited for its identification and precise quantification, especially if it exhibits characteristic fragmentation patterns or ionization efficiencies. UHPLC-MS/MS is widely applied in metabolomics and natural product research for comprehensive profiling and accurate quantitation biocompare.comchromatographyonline.com.

Spectroscopic Quantification Methods

Spectroscopic methods measure the interaction of electromagnetic radiation with matter, providing information about the concentration and structure of analytes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for determining the concentration of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum (approximately 200-800 nm) pro-analytics.netupi.edu. This absorption is due to electronic transitions within molecules, particularly those containing chromophores (light-absorbing functional groups). The Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the sample pro-analytics.netupi.edu.

To determine the concentration of this compound using UV-Vis spectroscopy, a calibration curve would typically be constructed by measuring the absorbance of solutions with known concentrations of the compound at a specific wavelength (usually the wavelength of maximum absorbance, λmax) upi.edu. The absorbance of an unknown sample can then be measured, and its concentration interpolated from the calibration curve. UV-Vis spectroscopy can also provide qualitative information about the purity of a sample by analyzing its absorption spectrum pro-analytics.nettechnologynetworks.com. The presence of this compound would likely be detected if it possesses suitable chromophoric groups that absorb UV-Vis light.

Fluorescence Spectroscopy for Enhanced Sensitivity

Fluorescence spectroscopy is a highly sensitive and selective analytical technique that measures the light emitted by a sample after it absorbs excitation light oceanoptics.com. Molecules that fluoresce (fluorophores) absorb photons at a specific excitation wavelength and then re-emit photons at a longer emission wavelength creative-proteomics.com. This phenomenon allows for the detection and quantification of analytes at very low concentrations, often down to picogram levels or even single molecules, which is significantly more sensitive than UV-Vis absorption spectroscopy.

The application of fluorescence spectroscopy to this compound would depend on its intrinsic fluorescent properties. If this compound is inherently fluorescent, its excitation and emission spectra can be used for identification and quantification. Quantification is typically achieved by measuring the fluorescence intensity, which is proportional to the analyte's concentration, often requiring the establishment of a calibration curve oceanoptics.comcreative-proteomics.com. If this compound is not intrinsically fluorescent, it may be possible to derivatize it with a fluorescent tag to enable its detection and quantification. Fluorescence spectroscopy's high selectivity can be advantageous in complex matrices where other compounds might interfere with UV-Vis detection.

Compound List

this compound

α-solanine

α-chaconine

zearalenone (B1683625) (ZEN)

zearalenone-14-glucoside (ZEN-14G)

Indocyanine green (ICG)

L-theanine

Formic acid

Methanol

Formaldehyde

Catechin

Gallocatechin (GC)

Epigallocatechin (EGC)

Epicatechin (EC)

Epigallocatechin gallate (EGCG)

Epicatechin gallate (ECG)

Caffeine (Caf)

Benzodiazepines

Diazepam

Nordiazepam

Flavonoids

Coumarins

Scopoletin

Scopolin

Umbelliferone

Esculetin

Skimmin

Esculin

Preclinical Applications and Potential Therapeutic Relevance of Taibaihenryiins a

In Vitro Biological Activities in Disease Models

Antiproliferative and Cytotoxic Efficacy in Cancer Cell Lines

Information regarding the antiproliferative and cytotoxic efficacy of Taibaihenryiin A in cancer cell lines is not available in the current body of scientific literature.

Antimicrobial and Antiviral Activity Assessments

There is currently no published research detailing the antimicrobial or antiviral activities of Taibaihenryiin A.

Anti-inflammatory and Immunosuppressive Effects in Cell-Based Assays

Data from cell-based assays to determine the anti-inflammatory and immunosuppressive effects of Taibaihenryiin A are not publicly available.

In Vivo Efficacy Studies in Animal Models of Disease (Excluding Human Clinical Data)

Efficacy in Murine Models of Inflammation or Autoimmune Disease

There are no published in vivo studies investigating the efficacy of Taibaihenryiin A in murine models of inflammation or autoimmune disease.

Antitumor Activity in Xenograft Models

Information on the antitumor activity of Taibaihenryiin A in xenograft models has not been reported in scientific literature.

In-Depth Mechanistic Insights into Taibaihenryiin A Remain Elusive in Preclinical Research

Despite significant interest in the therapeutic potential of natural compounds, detailed mechanistic studies on Taibaihenryiin A, a specific chemical compound, are not extensively available in the current scientific literature. While research into the broader class of diterpenoids from the Isodon genus, particularly from Isodon henryi, has revealed promising cytotoxic and anti-inflammatory activities, specific investigations into the precise mechanisms of action of Taibaihenryiin A in preclinical disease models are limited.

The genus Isodon is a rich source of ent-kaurane diterpenoids, many of which have demonstrated significant biological activities. Studies on extracts from Isodon henryi have identified a number of diterpenoids with potent cytotoxic effects against various cancer cell lines. For instance, research has highlighted that certain compounds isolated from this plant exhibit significant inhibitory effects on the growth of cancer cells. However, these studies often assess a range of related compounds, and the specific contribution and mechanistic pathways of Taibaihenryiin A are not individually detailed.

Similarly, the anti-inflammatory properties of diterpenoids from Isodon species are an area of active investigation. Preclinical studies on related compounds have suggested various mechanisms, including the modulation of inflammatory pathways. A recent study in 2024 focused on the anti-inflammatory activities of ent-kaurane diterpenoids from Isodon henryi, indicating the potential of these compounds to mitigate inflammatory responses. Nevertheless, this research does not provide specific data on the mechanistic insights of Taibaihenryiin A.

The induction of apoptosis, or programmed cell death, is a key mechanism through which many natural compounds exert their anti-cancer effects. While it is plausible that Taibaihenryiin A may also induce apoptosis in cancer cells, a common characteristic of bioactive diterpenoids, specific preclinical studies elucidating the apoptotic pathways triggered by this particular compound are not readily found in the reviewed literature.

Future Research Directions and Emerging Opportunities for Taibaihenryiins a

Advanced Spectroscopic and Computational Approaches for Structural Complexity

Despite the initial structural determination of Taibaihenryiins A, the inherent complexity of diterpenoid structures often necessitates the application of advanced spectroscopic and computational techniques for a more comprehensive understanding. Future research should aim to refine structural assignments, particularly concerning subtle stereochemical details and conformational dynamics that may influence biological activity. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D NMR techniques and potentially solid-state NMR, can provide higher resolution and more detailed insights into the molecule's spatial arrangement. Computational methods, such as Density Functional Theory (DFT) calculations for NMR property prediction and molecular dynamics simulations, can complement experimental data, aiding in the assignment of complex spectra and the exploration of conformational landscapes jeolusa.comnih.govmestrelab.com. The use of techniques like micro-electron diffraction (microED) could also offer atomic-level structural information, especially if crystalline samples can be obtained jeolusa.com. Such detailed structural insights are crucial for understanding structure-activity relationships and for guiding synthetic efforts.

Deeper Elucidation of Uncharted Biosynthetic Steps and Enzyme Engineering

The biosynthesis of complex natural products like this compound involves intricate enzymatic pathways. Elucidating these pathways in detail is essential for understanding how the molecule is produced in its natural source and for developing sustainable production methods. Future research should focus on identifying the specific enzymes responsible for key steps in the this compound biosynthetic pathway, including the enzymes involved in the cyclization and functionalization of the ent-kaurane skeleton. Once identified, these enzymes can be targets for protein engineering. By modifying these enzymes through techniques like site-directed mutagenesis or directed evolution, it may be possible to enhance their catalytic efficiency, alter their substrate specificity, or even produce novel analogues with modified structures and potentially improved biological properties edulll.grresearchgate.netmdpi.com. This approach could lead to more efficient biotechnological production of this compound or its derivatives.

Identification of Novel Pharmacological Targets and Polypharmacology

While this compound has been isolated from Isodon species, its specific pharmacological targets and mechanisms of action are not extensively documented in the provided search results. Future research should prioritize the identification of its molecular targets within biological systems. This can be achieved through various screening assays, including target-based screening, phenotypic screening, and chemoproteomic approaches. Investigating whether this compound exhibits polypharmacology—interacting with multiple targets—could reveal broader therapeutic potential and more complex mechanisms of action jeolusa.comacs.orgmdpi.comamegroups.orgpeerj.comnih.govmdpi.com. Understanding these interactions is critical for its development as a therapeutic agent.

Development of Stereoselective and Efficient Synthetic Methodologies

The total synthesis of complex natural products like this compound is a significant challenge that can provide access to larger quantities of the compound for further study and allow for the creation of analogues that might not be readily accessible through isolation or biosynthesis. Future research should focus on developing efficient and stereoselective synthetic routes. This involves designing synthetic strategies that can accurately control the stereochemistry at multiple chiral centers, a common challenge in diterpenoid synthesis. Achieving a scalable and cost-effective synthesis would be a major breakthrough, enabling more extensive biological evaluations and potential preclinical development.

Integration with Systems Biology and Network Pharmacology for Comprehensive Understanding

Systems biology and network pharmacology offer powerful frameworks for understanding the complex interactions of natural products within biological systems accessscience.comnih.govnih.gov. Future research could integrate this compound into these approaches. By mapping its potential targets, downstream signaling pathways, and interactions with other molecules in a cellular or organismal context, researchers can gain a holistic understanding of its biological effects. Network pharmacology, in particular, can help elucidate how this compound might exert its effects through multiple targets and pathways, providing a more comprehensive view of its therapeutic potential and possible side effects mdpi.comamegroups.orgpeerj.comnih.govmdpi.com.

Exploration of Advanced Preclinical Models for Translational Research

Translational research bridges the gap between basic scientific discoveries and clinical applications, aiming to improve human health youtube.comparisbraininstitute.orguams.eduosf.io. For this compound, this involves rigorous preclinical testing. Future research should utilize advanced preclinical models to evaluate its efficacy and safety. These models can range from cell-based assays that mimic disease states to sophisticated animal models that better recapitulate human physiology and disease progression stxbp1disorders.orgals.netmrctcenter.orgpremier-research.comtexilajournal.com. Exploring its activity in relevant disease models will be crucial for assessing its therapeutic potential and informing its progression towards clinical trials.

Combinatorial Biosynthesis and Semisynthesis for Novel Analogues

To discover compounds with enhanced or novel properties, combinatorial biosynthesis and semisynthesis offer promising strategies. Combinatorial biosynthesis involves combining genes from different organisms or pathways to create novel molecules. Semisynthesis involves chemically modifying isolated natural products. Future research could explore these methods to generate libraries of this compound analogues. By systematically altering specific structural features, researchers can probe structure-activity relationships more effectively and potentially identify derivatives with superior pharmacological profiles, improved stability, or reduced toxicity researchgate.netresearchgate.net.

Application of Artificial Intelligence and Machine Learning in SAR and Drug Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) has revolutionized the pharmaceutical industry, offering powerful tools for accelerating drug discovery and development mdpi.comrjsocmed.comnih.govmdpi.comnih.gov. These technologies are instrumental in analyzing vast datasets, identifying patterns, and predicting molecular properties, thereby streamlining the process of identifying and optimizing potential therapeutic agents.

Structure-Activity Relationship (SAR) studies, crucial for understanding how a molecule's chemical structure relates to its biological activity, can be significantly enhanced by AI/ML. Machine learning models can process complex chemical structures and biological data to predict the efficacy, toxicity, and pharmacokinetic profiles of compounds nih.gov. For this compound, AI/ML approaches could be employed in several key areas:

Virtual Screening and Hit Identification: AI algorithms can screen large libraries of compounds against specific biological targets, identifying potential hits. While this compound itself is a natural product, computational methods could predict its interactions with various disease-related proteins based on its known structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models can build predictive QSAR models for this compound, correlating its structural features with observed biological activities. This could guide the synthesis of analogues with improved potency or selectivity.

De Novo Drug Design: Generative AI models can be utilized to design novel molecular structures based on the scaffold of this compound, aiming to create compounds with enhanced therapeutic properties or reduced side effects mdpi.comnih.gov.

Pharmacokinetic and Pharmacodynamic (PK/PD) Prediction: AI can predict how this compound or its derivatives might be absorbed, distributed, metabolized, and excreted (ADME), as well as their dynamic effects on the body, aiding in the design of more effective drug candidates.

Despite the significant potential, specific research findings detailing the application of AI/ML in SAR and drug design for this compound are not extensively documented in the current public scientific literature. Future research could focus on developing predictive models for this compound's bioactivity and exploring its chemical space computationally.

Eco-physiological Roles and Ecological Relevance of this compound in its Natural Habitat

Ecophysiology, or physiological ecology, studies how an organism's physiology interacts with its environment wikipedia.org. In the context of natural products like this compound, understanding their eco-physiological roles involves examining their functions within the plant's ecosystem, such as defense mechanisms, signaling, or competitive interactions.

This compound is a diterpenoid isolated from Isodon species, plants that are known to produce a diverse array of secondary metabolites. These compounds often play critical roles in the plant's survival and interaction with its environment agroeco.org. Potential eco-physiological roles and ecological relevance for this compound could include:

Plant Defense: Many plant secondary metabolites serve as defense compounds against herbivores, pathogens (fungi, bacteria), and competing plants. This compound might contribute to the defense of Isodon species by deterring insect feeding or inhibiting microbial growth.

Allelochemical Interactions: The compound could potentially exhibit allelopathic effects, influencing the growth and germination of neighboring plant species, thereby affecting community structure in its natural habitat.

Physiological Regulation: While less common for diterpenoids, some plant compounds can play roles in regulating plant growth and development in response to environmental cues, such as stress or resource availability.

Currently, detailed scientific findings specifically outlining the eco-physiological roles or ecological relevance of this compound within its natural habitat are limited in the available literature. Further research could involve field studies, controlled laboratory experiments, and metabolomic analyses to elucidate its precise functions in the ecosystem where Isodon species thrive.

Q & A

Q. What are the standard methodologies for isolating and characterizing Taibaihenryiins A?

Isolation typically involves chromatographic techniques (e.g., HPLC, TLC) combined with spectroscopic analysis (NMR, MS). Characterization requires verifying purity (>95%) and structural elucidation via 2D-NMR and X-ray crystallography. For reproducibility, document solvent systems, column parameters, and spectral acquisition conditions in detail .

Q. How can researchers validate the structural identity of this compound when conflicting spectral data arise?

Cross-validate using complementary techniques:

- Compare experimental NMR shifts with computational predictions (DFT calculations).

- Re-run MS under different ionization modes (e.g., ESI vs. MALDI).

- Consult crystallographic databases (e.g., Cambridge Structural Database) for analogous compounds. Discrepancies should be resolved through iterative refinement and peer review .

Q. What experimental controls are critical in assessing this compound’s bioactivity?

Include:

- Positive controls (known bioactive compounds).

- Negative controls (solvent-only and inactive analogs).

- Dose-response curves to establish EC50/IC50 values. Statistical validation (e.g., ANOVA with post-hoc tests) is mandatory to rule out false positives .

Advanced Research Questions

Q. How to design a study investigating this compound’s mechanism of action when preliminary data contradict existing literature?

- Perform systematic data contradiction analysis :

| Step | Action | Example |

|---|---|---|

| 1 | Replicate experiments under identical conditions | Repeat bioassays in triplicate |

| 2 | Compare assay protocols | Check differences in cell lines/pH/temperature |

| 3 | Validate compound stability | Test degradation under assay conditions via LC-MS |

Q. What strategies optimize the synthetic yield of this compound derivatives without compromising purity?

- Employ Design of Experiments (DoE) to test variables (e.g., catalyst loading, temperature).

- Use fractional factorial designs to reduce trial numbers.

- Monitor reaction progress via in-situ FTIR or Raman spectroscopy.

- Purify intermediates rigorously to avoid side-product accumulation .

Q. How to address reproducibility challenges in this compound research across laboratories?

- Publish detailed protocols with raw data (e.g., NMR FID files, chromatograms).

- Use standardized reference materials (e.g., USP-certified reagents).

- Collaborate via open-access platforms (e.g., Zenodo) for cross-lab validation .

Data Interpretation & Reporting

Q. What are best practices for presenting this compound’s bioactivity data in a manuscript?

- Structure results as:

| Table | Bioactivity Data Overview |

|---|---|

| Assay Type | IC50 ± SD (n=3) |

| Cytotoxicity | 12.3 ± 1.5 µM |

| Antioxidant | 45.6 ± 3.2 µM |

Q. How to identify research gaps in this compound studies using existing literature?

Conduct a systematic review :

- Map published findings using tools like VOSviewer to visualize knowledge clusters.

- Apply PRISMA guidelines to filter and categorize studies.

- Highlight understudied areas (e.g., pharmacokinetics, ecological sources) .

Ethical & Methodological Considerations

Q. What ethical guidelines apply to this compound research involving biological samples?

- Obtain IRB approval for human-derived materials.

- Adhere to Nagoya Protocol for biodiversity sourcing.

- Disclose conflicts of interest and funding sources .

How to formulate a high-impact research question about this compound?

Use the FINER framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.